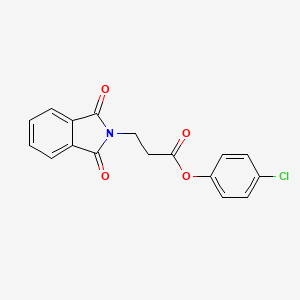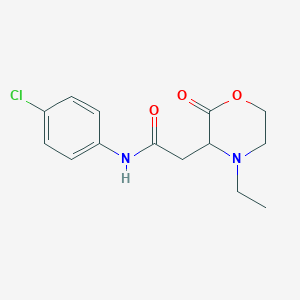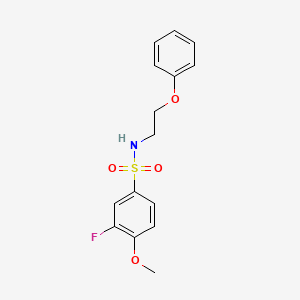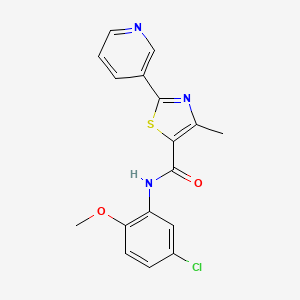
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
描述
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, also known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPIP is a derivative of isoindoline, which is a heterocyclic compound that is widely used in the synthesis of various organic compounds.
科学研究应用
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is in the field of cancer research. Studies have shown that 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has anti-cancer properties and can inhibit the growth of cancer cells. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been found to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
作用机制
The mechanism of action of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that play a role in the growth and proliferation of cancer cells. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can prevent the expression of genes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to have various biochemical and physiological effects. Studies have shown that 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the inhibition of cancer cell growth. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has also been found to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. This makes 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the advantages of using 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate in lab experiments is its high purity and stability. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be easily synthesized and purified, which makes it an ideal compound for use in various scientific experiments. However, one of the limitations of using 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is its potential toxicity. Studies have shown that 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be toxic to certain cells and tissues, which limits its use in certain experiments.
未来方向
There are several future directions for the research and development of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate. One of the most promising directions is the development of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate-based drugs for the treatment of cancer and other diseases. 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been found to have anti-cancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Another future direction is the study of the structure-activity relationship of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate, which can help in the development of more potent and selective compounds. Finally, the study of the pharmacokinetics and pharmacodynamics of 4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can help in the optimization of its therapeutic potential.
属性
IUPAC Name |
(4-chlorophenyl) 3-(1,3-dioxoisoindol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-11-5-7-12(8-6-11)23-15(20)9-10-19-16(21)13-3-1-2-4-14(13)17(19)22/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRLUXHCUPBQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-4-nitro-1H-pyrazole](/img/structure/B4842347.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)butanohydrazide](/img/structure/B4842352.png)
![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-phenoxybutanamide](/img/structure/B4842354.png)
![N-ethyl-4-[({[3-(1H-imidazol-1-yl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4842365.png)
![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4842373.png)


![N-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4842385.png)
![N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B4842393.png)
![6-ethoxy-4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4842415.png)
![6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4842416.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842423.png)
